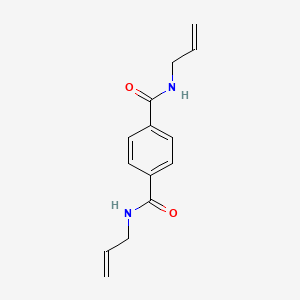

N,N'-diallylterephthalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-N,4-N-bis(prop-2-enyl)benzene-1,4-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-9-15-13(17)11-5-7-12(8-6-11)14(18)16-10-4-2/h3-8H,1-2,9-10H2,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDYOVNTFDMXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(C=C1)C(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994574 | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73712-25-1 | |

| Record name | NSC111333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Engineering for N,n Diallylterephthalamide

Established Aminolysis Routes for Terephthalic Acid Esters

The most common and well-established method for synthesizing N,N'-diallylterephthalamide is through the aminolysis of terephthalic acid esters, such as dimethyl terephthalate (B1205515) (DMT). This process involves reacting the ester with allylamine (B125299). Aminolysis is a versatile reaction that can be applied to various esters and amines to produce a wide range of amides. researchgate.netktu.lt It is a principal reaction in the chemical recycling of polyesters like poly(ethylene terephthalate) (PET), where the polymer is depolymerized into valuable smaller molecules. ktu.lt

The aminolysis of a dialkyl terephthalate, like DMT, with an amine proceeds via a sequential nucleophilic acyl substitution mechanism. The reaction occurs in two main steps:

First Aminolysis: An allylamine molecule acts as a nucleophile, attacking one of the carbonyl carbons of the DMT molecule. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of alcohol (e.g., methanol) and forming the monoamide intermediate, methyl 4-(allylcarbamoyl)benzoate. acs.org

Second Aminolysis: A second molecule of allylamine attacks the remaining ester group of the monoamide intermediate. Following the same nucleophilic acyl substitution pathway, this step yields the final product, this compound, and another molecule of alcohol. acs.org

The efficiency of the aminolysis reaction is highly dependent on several key parameters.

Temperature: Increasing the reaction temperature generally accelerates the rate of aminolysis. For instance, in the ammonolysis of DMT, raising the temperature from 50 °C to 125 °C significantly increases the reaction rates. acs.org However, excessively high temperatures can lead to side reactions or degradation of products. In the glycolysis of PET, a related process, temperatures are often maintained in the range of 180–250 °C. mdpi.com

Solvent Systems: The choice of solvent can influence reactant solubility and reaction kinetics. Alcohols like methanol (B129727) and ethanol (B145695) are common solvents for the aminolysis of their corresponding esters. acs.org For example, methanol is used as the solvent for the aminolysis of DMT. acs.org The use of an excess of the amine reactant can sometimes serve as both a reactant and a solvent.

Catalysis: While the reaction can proceed without a catalyst, various catalysts can be employed to enhance the reaction rate and allow for milder conditions. researchgate.net For related transesterification and aminolysis reactions, metal acetates (like zinc acetate) are common catalysts. mdpi.com The use of organocatalysts is also an area of increasing interest for the aminolytic upcycling of PET, offering a potentially more sustainable alternative. mdpi.com The development of earth-abundant metal catalysts, such as those based on iron or manganese, is a promising avenue for more sustainable amine synthesis. d-nb.infobeilstein-journals.org

Optimizing the synthesis of this compound involves carefully balancing reaction conditions to maximize both yield and purity.

Key parameters for optimization include the molar ratio of reactants, catalyst concentration, temperature, and reaction time. A significant excess of the amine is often used to drive the reaction to completion and maximize the yield of the diamide (B1670390). researchgate.net

The table below illustrates how reaction parameters can be varied for optimization, based on findings from related aminolysis and amination studies.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome | Reference |

| Temperature | 50 °C | 100 °C | 125 °C | Reaction rate increases significantly with temperature. | acs.org |

| Catalyst | None | Zinc Acetate | Organocatalyst | Catalysts increase reaction rate and can enable lower operating temperatures. | researchgate.netmdpi.com |

| Reactant Ratio (Amine:Ester) | Stoichiometric | Moderate Excess | Large Excess | Excess amine favors the formation of the final diamide product. | researchgate.net |

| Pressure | Atmospheric | 1.4-2 MPa | 6.5 MPa | Higher pressure can be necessary, especially when using gaseous reactants like ammonia (B1221849) or hydrogen. | mdpi.comd-nb.info |

This table is illustrative, based on analogous chemical processes.

For example, in the reductive amination of ketones, the quantity of ammonia and hydrogen pressure were critical parameters that needed to be optimized to achieve high yields and minimize side reactions. d-nb.info Similarly, achieving high purity in the synthesis of this compound requires careful control to prevent the accumulation of the monoamide intermediate.

Alternative and Emerging Synthetic Strategies

Beyond the traditional aminolysis of esters, other synthetic routes to this compound exist.

One common laboratory-scale alternative is the reaction of terephthaloyl chloride with allylamine. This Schotten-Baumann-type reaction is typically fast and high-yielding but may be less suitable for large-scale industrial processes due to the higher cost and reactivity of the acid chloride.

Emerging strategies focus on sustainability and the use of renewable feedstocks. This includes the development of biocatalytic routes or the synthesis of terephthalic acid itself from biomass-derived sources like 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov Furthermore, catalytic "borrowing hydrogen" or "hydrogen auto-transfer" reactions represent an atom-economical method for forming C-N bonds using alcohols as alkylating agents, with water as the only byproduct. beilstein-journals.org Such methods, often employing catalysts based on abundant metals like manganese, could provide greener pathways to N-alkylated amides. beilstein-journals.org

Considerations for Scalable and Sustainable Production Processes

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations.

Process Economics: The cost of raw materials (terephthalic acid ester vs. terephthaloyl chloride), solvents, and catalysts is paramount. Using esters derived from recycled PET can offer a significant economic and environmental advantage. researchgate.netktu.lt

Reaction Efficiency: High conversion and selectivity are crucial to minimize waste and costly purification steps. Continuous flow reactors may offer advantages over batch reactors in terms of heat and mass transfer, process control, and safety.

Sustainability: Green chemistry principles are increasingly important for modern chemical manufacturing. researchgate.net This includes:

Atom Economy: Maximizing the incorporation of reactant atoms into the final product. Aminolysis has good atom economy, especially when the alcohol byproduct can be recovered and reused.

Solvent and Catalyst Recycling: Developing processes where the solvent is minimized or recycled, and where heterogeneous or recyclable homogeneous catalysts are used to reduce waste. mdpi.com

Renewable Feedstocks: The ultimate goal for sustainable production is to utilize renewable starting materials, such as terephthalic acid derived from biomass. nih.gov

The development of scalable and sustainable manufacturing processes is an active area of research, with a focus on creating economically viable and environmentally benign chemical production methods. researchgate.net

Mechanistic Investigations of N,n Diallylterephthalamide Reactivity and Self Assembly

Polymerization Mechanisms Initiated by Allyl Groups

The presence of two allyl groups on the N,N'-diallylterephthalamide (DATA) molecule provides reactive sites for various polymerization reactions. These terminal C=C bonds are amenable to several polymerization strategies, enabling the synthesis of a range of polymeric architectures.

Free Radical Polymerization Kinetics and Thermodynamics

Free radical polymerization is a chain polymerization process involving sequential addition of monomers to a growing polymer chain with a free radical active site. youtube.comnih.gov The process is typically initiated by the decomposition of an initiator molecule, often triggered by heat or light, to form radical species. youtube.com The rate of polymerization is influenced by both monomer and initiator concentrations. researchgate.net

For vinyl monomers, the enthalpy of polymerization (ΔH) is generally negative, around -20 kcal/mol, which is attributed to the conversion of a less stable π-bond into a more stable σ-bond. researchgate.net However, polymerization is always entropically disfavored (ΔS is negative) due to the decrease in the degrees of freedom as monomers are enchained into a macromolecule. libretexts.org The Gibbs free energy of polymerization (ΔG = ΔH - TΔS) is therefore temperature-dependent, with lower temperatures favoring polymerization. libretexts.org

Table 1: Thermodynamic Parameters for a Typical Vinyl Polymerization

| Thermodynamic Parameter | Typical Value/Sign | Influence on Polymerization |

| Enthalpy of Polymerization (ΔH) | ~ -20 kcal/mol researchgate.net | Favorable |

| Entropy of Polymerization (ΔS) | Negative libretexts.org | Unfavorable |

| Gibbs Free Energy (ΔG) | Temperature-dependent | Lower temperatures favor polymerization libretexts.org |

Thiol-Ene Click Chemistry Pathways and Efficiency

The allyl groups of this compound are highly susceptible to thiol-ene "click" reactions. This reaction involves the photoinitiated addition of a thiol group (-SH) to the alkene (C=C) via a radical-mediated mechanism. researchgate.net It is a highly efficient and versatile method for forming carbon-sulfur bonds, often proceeding with high conversion rates and tolerance to various functional groups and solvents. researchgate.netmdpi.com

The thiol-ene reaction is characterized as a step-growth polymerization and can be initiated by UV light or thermal means. researchgate.net The resulting poly(amide thioether)s from the reaction of DATA with dithiols exhibit tunable thermal stability. The efficiency of the thiol-ene reaction allows for its use in polymer functionalization and the creation of well-defined network structures. psu.edu

Table 2: Comparison of Thiol-Ene Reaction Characteristics

| Feature | Description |

| Reaction Type | Step-growth polymerization researchgate.net |

| Mechanism | Radical-mediated addition of thiol to alkene researchgate.net |

| Initiation | UV light or thermal initiation researchgate.net |

| Efficiency | High conversion rates researchgate.net |

| Product | Poly(amide thioether)s |

Copolymerization Studies with Diverse Monomers

Copolymerization involves the polymerization of two or more different monomer species to create a copolymer. wikipedia.org This technique is used to modify the properties of the resulting polymer, such as its thermal stability, solubility, or mechanical properties. wikipedia.org this compound can be copolymerized with various vinyl monomers.

The reactivity ratios of the comonomers determine their incorporation into the copolymer chain. mdpi.com In the case of N,N'-diallyl-N,N-dimethylammonium chloride (DADMAC), which also contains diallyl functionality, it was found to be more reactive than its comonomer, vinyl ether of monoethanolamine (VEMEA). researchgate.net The resulting copolymer composition was dominated by DADMAC regardless of the initial monomer feed ratio. researchgate.net The development of copolymers with diverse architectures, such as block copolymers, can be achieved through controlled polymerization techniques. nih.govrsc.org

Crosslinking Chemistry and Network Formation Principles

The bifunctional nature of this compound, with its two allyl groups, makes it an excellent crosslinking agent. Crosslinking is the process of chemically joining two or more polymer chains by covalent bonds, leading to the formation of a three-dimensional network. thermofisher.com This network structure significantly impacts the material's properties, including its mechanical strength and thermal stability. mdpi.com

Crosslinking can be achieved through various chemistries, including free radical polymerization and thiol-ene reactions. researchgate.netnih.gov In free radical polymerization, the allyl groups can react with growing polymer chains, creating branch points that lead to a network. nih.gov In thiol-ene chemistry, the use of polyfunctional thiols with DATA can lead to the formation of highly uniform polymer networks. researchgate.net The crosslink density, which is the number of crosslinks per unit volume, can be controlled by the stoichiometry of the reactants and the reaction conditions, allowing for the tuning of the final material's properties. psu.edu

Hydrogen Bonding Interactions and Supramolecular Assembly Formation

The amide groups within the this compound molecule are capable of forming strong hydrogen bonds. These non-covalent interactions are directional and specific, playing a crucial role in the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgajwilsonresearch.com The hydrogen bonding in amide-containing molecules can lead to the formation of extended chains or network structures. ajwilsonresearch.com

The ability of DATA to form these hydrogen-bonded assemblies is significant for creating materials with ordered structures. Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, leverages hydrogen bonding to construct complex and functional materials. rsc.org The strength of these hydrogen bonds can influence the thermal and mechanical properties of the resulting assemblies. For instance, the hydrogen bond strength in this compound has been reported with a ΔH of -28 kJ·mol⁻¹.

Thermal Degradation Pathways and Decomposition Kinetics

Thermogravimetric analysis (TGA) of this compound reveals a two-stage degradation process. The initial stage, occurring between 200–300°C, is attributed to the elimination of the allyl groups. This is followed by the decomposition of the amide backbone at 300–400°C, which involves the cleavage of the N-C(O) bonds.

The thermal degradation of polymers can proceed through various mechanisms, including chain scission, depolymerization, and side-group elimination. mdpi.com The specific pathway depends on the polymer structure and the degradation conditions. For polymers containing heteroatoms in the backbone, such as polyamides, hydrolysis can also be a significant degradation pathway in the presence of moisture. mdpi.com The study of decomposition kinetics provides insights into the stability of the material and the mechanisms of its breakdown. researchgate.netresearchgate.net

Comparative Reactivity and Structure-Activity Relationship Studies with Analogues

The unique chemical behavior and self-assembly properties of this compound (DATA) are best understood through comparative studies with its structural analogues. By systematically modifying the N-substituents on the terephthalamide (B1206420) core, researchers can elucidate the structure-activity relationships that govern reactivity, intermolecular interactions, and material properties. These studies are crucial for tailoring molecules for specific applications, ranging from polymer chemistry to materials science.

The primary points of comparison for DATA are typically N,N'-dialkylterephthalamides and N,N'-diarylterephthalamides. The key differentiating feature of DATA is the presence of the terminal allyl groups (-CH₂CH=CH₂), which introduce sites of unsaturation, conferring reactivity not present in its saturated counterparts.

Detailed Research Findings

Research into the comparative reactivity of DATA and its analogues has revealed significant differences in their chemical behavior, primarily centered on the unique functionality of the N-substituents.

One of the most notable aspects of DATA's reactivity is the ability of its allyl groups to participate in addition reactions. For instance, DATA can undergo thiol-ene "click" chemistry reactions with dithiols, leading to the formation of poly(amide thioether)s. This reactivity is absent in analogues with saturated alkyl or aryl substituents, such as N,N'-dimethylterephthalamide or N,N'-diphenylterephthalamide, which cannot undergo such addition reactions.

The nature of the N-substituent also has a profound impact on the hydrogen-bonding interactions within the crystal structure and in self-assembled states. While all secondary amides in the terephthalamide series can act as hydrogen bond donors and acceptors, the steric and electronic properties of the substituents influence the strength and geometry of these bonds. In N,N'-dialkyl-terephthalamides, the elongation of the alkyl chain can increase van der Waals interactions, which in turn affects the dynamics of the N-H•••O=C hydrogen-bonding network. rsc.org

The ability of DATA to form one-dimensional hydrogen-bonded assemblies has been noted as significant for potential applications in molecular electronics. These assemblies can exhibit changes in conductivity in response to an electric field, a property that is highly dependent on the molecular packing and electronic structure, which are influenced by the N-substituents.

Interactive Data Table: Comparative Properties of this compound and its Analogues

| Compound Name | N-Substituent | Key Reactive Feature | Potential Applications |

| This compound | Allyl (-CH₂CH=CH₂) | Thiol-ene addition reactions, polymerization | Monomer for flexible polymers, smart materials |

| N,N'-Dimethylterephthalamide | Methyl (-CH₃) | - | Intermediates in organic synthesis |

| N,N'-Diphenylterephthalamide | Phenyl (-C₆H₅) | High thermal stability | High-performance polymers, rigid polyimide synthesis |

| N,N'-Dialkylterephthalamides | Alkyl (-CnH2n+1) | Influences van der Waals forces and H-bond dynamics | Molecular ferroelectrics |

Interactive Data Table: Structural and Reactivity Comparison

| Property | This compound | N,N'-Dimethylterephthalamide | N,N'-Diphenylterephthalamide |

| Reactivity towards Dithiols | Rapid addition reaction | No reaction | No reaction |

| Polymerization Potential | Yes, via allyl groups | No | No (used as a co-monomer) |

| Solubility in Aprotic Solvents | Higher | Moderate | Lower |

| Thermal Stability | Moderate | Lower | Higher |

| Hydrogen Bond Strength | Influenced by allyl group packing | Standard amide H-bonding | Enhanced by aromatic stacking |

Advanced Spectroscopic and Analytical Characterization of N,n Diallylterephthalamide Systems

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of N,N'-diallylterephthalamide. These methods offer a unique "fingerprint" of the molecule. np-mrd.orgunitechlink.com

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. unitechlink.comlibretexts.org The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹). libretexts.org For this compound, the key functional groups—amide, aromatic ring, and allyl groups—give rise to characteristic absorption bands.

The FTIR spectrum acts as a fingerprint for the molecule's structure. unitechlink.com The amide group is particularly notable, showing a strong C=O stretching vibration (Amide I band) and an N-H bending vibration (Amide II band). specac.com The presence of the allyl group is confirmed by C=C and =C-H stretching vibrations, while the p-disubstituted benzene (B151609) ring shows characteristic C-H and C=C vibrations. specac.com

Table 1: Predicted FTIR Peak Assignments for this compound This table is illustrative and based on typical wavenumber ranges for the functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | N-H Stretch | Secondary Amide | Strong, Broad |

| 3080-3050 | =C-H Stretch | Aromatic & Alkene | Medium |

| 2980-2920 | C-H Stretch (sp³) | Alkyl (Allyl CH₂) | Medium-Weak |

| ~1640 | C=O Stretch (Amide I) | Secondary Amide | Strong |

| ~1610, ~1500 | C=C Stretch | Aromatic Ring | Medium |

| ~1540 | N-H Bend (Amide II) | Secondary Amide | Strong |

| ~990, ~910 | =C-H Bend (out-of-plane) | Alkene (Allyl) | Strong |

| ~850 | C-H Bend (out-of-plane) | p-Disubstituted Benzene | Strong |

Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Raman spectroscopy is a complementary technique to FTIR that involves inelastic scattering of monochromatic light, usually from a laser. np-mrd.orgs-a-s.org It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton and specific functional groups. s-a-s.orgrsc.org For a molecule to be Raman active, a change in the molecule's polarizability must occur during the vibration. np-mrd.org

In this compound, the symmetric stretching of the benzene ring and the C=C double bonds of the allyl groups are expected to produce strong Raman signals. The Raman spectrum offers a distinct fingerprint, which is useful for structural confirmation and studying molecular interactions. np-mrd.org

Table 2: Predicted Raman Shift Assignments for this compound This table is illustrative and based on typical Raman shifts for the functional groups present.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3060-3080 | =C-H Stretch | Aromatic & Alkene | Strong |

| ~1650 | C=C Stretch | Alkene (Allyl) | Strong |

| ~1615 | C=C Stretch (ring quadrant) | Aromatic Ring | Very Strong |

| ~1540 | N-H Bend | Secondary Amide | Weak |

| ~1320 | C-N Stretch | Amide | Medium |

| ~1000 | C=C Stretch (ring breathing) | Aromatic Ring | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. pitt.edu It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C. unitechlink.compitt.edu

¹H NMR and ¹³C NMR for Chemical Environment Analysis

¹H NMR Spectroscopy provides information about the different types of protons in a molecule. libretexts.org The chemical shift (δ) of a proton is determined by its electronic environment. libretexts.orgchemistrysteps.com In this compound, distinct signals are expected for the amide (N-H), aromatic, and allyl group protons. The integration of these signals corresponds to the relative number of protons of each type, and spin-spin coupling provides information about neighboring protons. chromatographyonline.com

¹³C NMR Spectroscopy provides information about the carbon framework of a molecule. unitechlink.com Each unique carbon atom in the structure gives a distinct signal. unitechlink.com The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (~0-220 ppm), often allowing for the resolution of every carbon atom. For this compound, due to the molecule's symmetry, only seven unique carbon signals are expected: three for the terephthalamide (B1206420) core and four for the allyl substituent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table is illustrative, with chemical shifts predicted based on the molecular structure and typical values. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (Amide N-H) | ~8.5 (broad singlet) | - |

| 2 (Allyl -CH₂-) | ~4.1 (doublet of triplets) | ~43 |

| 3 (Allyl -CH=) | ~5.9 (multiplet) | ~134 |

| 4 (Allyl =CH₂) | ~5.2 (multiplet) | ~117 |

| 5 (Aromatic C-H) | ~7.9 (singlet) | ~128 |

| 6 (Aromatic C-C=O) | - | ~135 |

| 7 (Carbonyl C=O) | - | ~166 |

Structure of this compound with numbering for NMR assignments.

Structure of this compound with numbering for NMR assignments.2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. github.io

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. huji.ac.ilcam.ac.uk For this compound, cross-peaks would be expected between the protons within the allyl group (H2 with H3, and H3 with H4), confirming their connectivity. huji.ac.il

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments show correlations between protons and the carbon atoms they are directly attached to. github.io An HSQC spectrum would definitively link the proton signals at ~4.1, ~5.9, and ~5.2 ppm to the carbon signals at ~43, ~134, and ~117 ppm, respectively, confirming the assignments for the allyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is invaluable for connecting different spin systems. For instance, an HMBC spectrum would show a correlation between the allyl CH₂ protons (H2) and the amide carbonyl carbon (C7), and between the aromatic protons (H5) and the carbonyl carbon (C7), unequivocally establishing the link between the allyl groups and the terephthalamide core.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from starting materials, by-products, or impurities, thereby assessing its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose in pharmaceutical and materials science. americanpharmaceuticalreview.com

A typical HPLC method for a compound like this compound would involve:

Mode: Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol).

Detection: A photodiode array (PDA) or UV-Vis detector is commonly used. sepscience.com The aromatic rings and carbonyl groups in this compound will absorb UV light, allowing for sensitive detection. A PDA detector can also provide information on peak purity by comparing spectra across a single chromatographic peak. sepscience.com

Application: HPLC can be used to monitor the progress of the synthesis reaction by quantifying the consumption of reactants (e.g., terephthaloyl chloride and allylamine) and the formation of the product. It is also the standard method for determining the final purity of the synthesized compound, often expressed as a percentage area of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS) or an FTIR detector (GC-FTIR), could also be used, particularly to analyze for volatile impurities or to study thermal degradation pathways. piketech.com

Mass Spectrometry for Molecular Fragmentation and Structural Confirmation

Mass spectrometry serves as a critical analytical tool for the structural elucidation of this compound. This technique provides precise information regarding the molecular weight and the fragmentation patterns of the molecule, which are essential for confirming its chemical structure. In a typical mass spectrum of this compound, the molecular ion peak (M+) is a key feature, confirming its molecular weight.

The fragmentation of this compound under mass spectrometric conditions is predictable and provides further structural confirmation. The primary fragmentation pathways involve the cleavage of the amide bonds and the allyl groups. The general principles of fragmentation for amides and molecules with allyl groups can be applied to understand the expected fragmentation pattern. libretexts.org

Key Fragmentation Pathways:

Allyl Group Scission: The C-C bond next to the nitrogen atom in the allyl group is a likely site for cleavage. This would result in the loss of an allyl radical (•CH2CH=CH2), leading to a significant fragment ion.

Amide Bond Cleavage: Cleavage of the N-C(O) bond is a common fragmentation pathway for amides. This can lead to the formation of ions corresponding to the terephthaloyl core and the diallylamine (B93489) moiety. libretexts.org

McLafferty Rearrangement: For primary amides, a McLafferty rearrangement can be a dominant fragmentation pathway. libretexts.org While this compound is a secondary amide, similar rearrangement processes involving the allyl group and the carbonyl oxygen could potentially occur.

The analysis of the resulting fragment ions and their mass-to-charge ratios allows for a detailed reconstruction of the molecule's structure, confirming the presence and connectivity of the terephthalamide core and the N-allyl substituents.

Thermal Analysis for Phase Transitions and Stability Profiling

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide profound insights into the phase transitions and thermal stability of this compound and its derivatives. mooreanalytical.com These methods measure changes in mass and heat flow as a function of temperature, revealing the mechanisms behind thermal events. netzsch.com

Mechanistic Insights from Thermal Decomposition:

Thermogravimetric analysis of this compound reveals a multi-stage degradation process. Understanding these stages provides insight into the molecule's thermal stability and decomposition mechanism:

Initial Decomposition (Allyl Group Elimination): The initial weight loss observed in the TGA curve is often attributed to the scission of the allyl groups. This process typically occurs via a radical mechanism, where the weaker C-N or C-C bonds of the allyl substituent break at elevated temperatures.

Amide Backbone Decomposition: Following the loss of the allyl groups, the central terephthalamide core begins to decompose at higher temperatures. This involves the cleavage of the robust amide (N-C(O)) bonds, leading to the release of gaseous products such as carbon monoxide (CO) and ammonia (B1221849) (NH₃) or related nitrogenous compounds.

The specific temperatures at which these decomposition events occur are characteristic of the compound's thermal stability. For instance, derivatives of this compound, such as those resulting from thiol-ene "click" reactions, exhibit tunable thermal stability, with 5% decomposition temperatures (T₅%) ranging from 220–280°C. The activation energy for decomposition, which can be determined using methods like the Kissinger method, typically falls in the range of 120–150 kJ·mol⁻¹.

Phase Transitions and Supramolecular Assembly:

Differential Scanning Calorimetry is instrumental in studying the phase transitions of this compound systems. The amide groups in the molecule facilitate the formation of one-dimensional N–H⋯O=C hydrogen-bonded supramolecular chains. These hydrogen bonds play a crucial role in the solid-state packing and can lead to reversible solid-state phase transitions.

For example, a derivative of this compound, C11TPA, exhibits multiple solid-solid phase transitions before melting into an isotropic liquid. These transitions are associated with the melting of alkyl chains and the reorganization of the hydrogen-bonding network. The temperatures and enthalpy changes associated with these transitions provide valuable information about the energetics of the supramolecular assembly.

| Transition | Temperature Range (°C) | ΔS (J·mol⁻¹·K⁻¹) (for C11TPA derivative) |

| S1 → S2 (solid–solid) | 80–85 | 15.2 |

| S2 → S3 (solid–solid) | 105–110 | 8.7 |

| S3 → Isotropic Liquid | 135–140 | 32.1 |

Table based on data for a C11TPA derivative of this compound.

Morphological and Microstructural Analysis Techniques

The morphology and microstructure of materials derived from this compound, particularly polymer networks, are critical to their physical and mechanical properties. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing these structures at the micro- and nanoscale. scielo.br

Electron Microscopy of Polymer Networks:

When this compound is polymerized, for instance through thiol-ene reactions with dithiols, it forms cross-linked polymer networks. SEM and TEM can be used to investigate the surface topography and internal structure of these networks.

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structure of the polymer network. By examining thin sections of the material, it is possible to identify the distribution of different phases, the degree of cross-linking, and the presence of any ordered or crystalline domains within the amorphous polymer matrix. kaust.edu.sa

The insights gained from morphological and microstructural analysis are crucial for understanding the structure-property relationships in this compound-based materials. For example, the morphology of a polymer network can significantly influence its mechanical strength, thermal stability, and permeability to solvents or gases. By correlating the microscopic structure with macroscopic properties, it is possible to tailor the synthesis and processing of these materials for specific applications.

Applications of N,n Diallylterephthalamide in Polymer Science and Advanced Materials Engineering

N,N'-Diallylterephthalamide as a Monomer in Polymer Synthesis

The presence of two allyl groups (-CH₂CH=CH₂) on the this compound molecule makes it a suitable monomer for various polymerization reactions. These reactive sites enable its integration into polymer chains, forming the basis for a range of functional materials.

Fabrication of Poly(amide thioether)s and Related Copolymers

This compound serves as a key monomer in the synthesis of poly(amide thioether)s. These polymers are synthesized through a thiol-ene "click" reaction, where the allyl groups of this compound react with dithiols. This radical-mediated addition reaction can be initiated by UV light or heat. The resulting poly(amide thioether)s are noted for their combination of the elastic properties of polythioethers and the crystalline properties of polyamides. itu.edu.tr

The synthesis of poly(amide thioether)s using this compound and ethanedithiol has been reported to yield highly crystalline polymers. itu.edu.tr The reaction can proceed via both Markovnikov and anti-Markovnikov addition mechanisms, depending on the presence or absence of a peroxide catalyst. itu.edu.tr

Table 1: Properties of Poly(amide thioether)s from this compound

| Property | Value/Detail | Source |

|---|---|---|

| Monomers | This compound, Ethanedithiol | itu.edu.tr |

| Reaction Type | Thiol-ene "click" reaction | |

| Resulting Polymer | Poly(amide thioether) | itu.edu.tr |

| Crystallinity | High | itu.edu.tr |

| Solubility | Insoluble in common organic solvents; soluble in m-cresol/DMSO mixture | itu.edu.tr |

Synthesis of Crosslinked Polymer Networks and Hydrogels

The bifunctional nature of this compound, with its two reactive allyl groups, makes it an effective component in the formation of crosslinked polymer networks. polyacs.org These networks are three-dimensional structures where polymer chains are interconnected by covalent bonds, leading to materials with enhanced stability and mechanical properties. polyacs.orgrsc.org When these networks are designed to absorb large amounts of water or biological fluids, they are known as hydrogels. nih.govmdpi.com

The crosslinking process can be achieved through various chemical reactions involving the allyl groups. researchgate.net The degree of crosslinking can be controlled to tailor the properties of the final material, such as its swelling ratio, mechanical strength, and permeability. nih.govmdpi.com While specific studies detailing the synthesis of hydrogels solely from this compound are not prevalent, its structural similarity to other diallyl crosslinking agents like N,N'-diallyl-L-tartardiamide (DATD) suggests its potential in this area. wikipedia.org

Role in Unsaturated Polyester (B1180765) Resins and Composites

This compound can be utilized in the formulation of unsaturated polyester resins (UPRs). epo.org UPRs are thermosetting resins that are widely used as matrix materials for fiber-reinforced composites. ktu.lt The curing of UPRs involves a crosslinking reaction between the unsaturated polyester chains and a vinyl monomer. epo.org The allyl groups of this compound allow it to participate in this curing process, acting as a crosslinking agent and modifying the properties of the final composite material. epo.org

The incorporation of such crosslinking agents can lead to composites with improved mechanical properties and thermal stability. ktu.ltresearchgate.net For instance, research on UPRs derived from recycled poly(ethylene terephthalate) (PET) has shown that modifying the resin can enhance curing profiles and mechanical characteristics. ktu.lt

Functionality as a Crosslinking Agent to Enhance Material Performance

Beyond its role as a primary monomer, this compound's most significant contribution to materials science is its function as a crosslinking agent. atamanchemicals.com By creating connections between polymer chains, it fundamentally alters the material's architecture, leading to substantial improvements in its physical and chemical properties.

Improvement of Mechanical Properties (e.g., strength, elasticity)

The introduction of crosslinks using this compound significantly enhances the mechanical integrity of polymers. nih.gov Studies on poly(amide thioether)s synthesized from this monomer have demonstrated notable mechanical properties. For example, a study reported a tensile strength of 50 MPa and an elongation at break of 300% for a poly(amide thioether) derived from this compound. This combination of strength and flexibility is a direct result of the crosslinked network structure. itu.edu.tr

The crosslinking process transforms what would otherwise be a collection of individual polymer chains into a single, continuous molecular network. polyacs.org This network structure is more resistant to deformation and fracture, leading to materials with higher tensile strength and improved elasticity. researchgate.net

Table 2: Mechanical Properties of a Poly(amide thioether) Synthesized from this compound

| Mechanical Property | Value |

|---|---|

| Tensile Strength | 50 MPa |

| Elongation at Break | 300% |

Source:

Augmentation of Thermal Stability and Solvent Resistance

The crosslinked networks formed by this compound also exhibit enhanced thermal stability and resistance to solvents. The covalent bonds of the crosslinks hold the polymer chains together more securely, requiring more energy to break them apart, which translates to a higher thermal decomposition temperature. nih.govresearchgate.netaps.org For instance, poly(amide thioether)s synthesized using this compound have shown a thermal decomposition temperature of 250 °C.

Furthermore, the interconnected nature of the crosslinked polymer network restricts the penetration of solvent molecules, leading to improved solvent resistance. calpaclab.comgilsoneng.com While linear polymers may dissolve in suitable solvents, crosslinked polymers will typically only swell, as the individual chains cannot be fully separated. buerkle.desolerpalau-usa.com This property is crucial for applications where materials are exposed to harsh chemical environments.

Table 3: Thermal and Chemical Resistance Properties

| Property | Observation/Value | Source |

|---|---|---|

| Thermal Decomposition Temperature | 250 °C for a poly(amide thioether) | |

| Solvent Resistance | Polymers are insoluble in common organic solvents | itu.edu.tr |

Source: itu.edu.tr

Formation of Resins and Adhesives

This compound serves as a crucial monomer in the creation of thermosetting polymers, which are materials that become irreversibly hardened upon curing. wikipedia.org The presence of allyl groups in its structure is key to this functionality. These allyl groups enable the molecule to act as a crosslinking coagent, a substance that promotes the formation of a robust three-dimensional network structure within the polymer. google.com This crosslinking process is fundamental to the formation of thermoset resins, which are known for their high thermal stability and mechanical strength. polympart.ir

The process of forming these resins often involves the reaction of this compound with other polymers or monomers. For instance, it can be incorporated into ethylene-based polymers in the presence of an organic peroxide. google.com The peroxide initiates a curing process, often at elevated temperatures, which leads to the crosslinking of the polymer chains. google.com The resulting thermoset material exhibits enhanced properties, making it suitable for a variety of demanding applications. wikipedia.orgpolympart.ir

In the realm of adhesives, the properties of this compound-containing polymers are highly advantageous. Polyamide resins, in general, are known for their excellent adhesive properties, toughness, and good chemical and thermal resistance. specialchem.com The incorporation of this compound can further enhance these characteristics. For example, poly(amide thioether)s synthesized using this monomer exhibit strong bonding capabilities, making them effective in industrial adhesive applications. These adhesives can be used to bond a wide range of materials, including metals, plastics, and ceramics. weicon.de

The versatility of this compound is also evident in its use with bio-based materials. It can be used as a crosslinker in hydrogels derived from xylan, a component of wood. nih.gov This highlights its potential in developing more sustainable adhesive and resin systems. Furthermore, its compatibility with other resin chemistries, such as those based on renewable resources, opens up possibilities for creating hybrid materials with tailored properties. michelin.com

Development of Stimuli-Responsive Materials Based on Molecular Architecture

Stimuli-responsive materials, often referred to as "smart" materials, are designed to undergo significant changes in their properties in response to external triggers. rsc.org These triggers can include temperature, pH, light, or electric fields. utwente.nl The unique molecular architecture of this compound, particularly its ability to form hydrogen-bonded assemblies, makes it a valuable component in the development of such materials.

The hydrogen-bonding capability of this compound is a key factor in its use in stimuli-responsive systems. The amide groups within the molecule can form strong hydrogen bonds, leading to the formation of ordered, one-dimensional chains. rsc.org These assemblies can be sensitive to changes in temperature, which can disrupt the hydrogen bonding and cause a phase transition in the material. This property is crucial for creating materials that respond to thermal stimuli.

The presence of allyl groups also contributes to the development of stimuli-responsive materials. These groups can participate in various chemical reactions, allowing for the creation of crosslinked polymer networks with tunable properties. google.comnih.gov By controlling the crosslinking density, it is possible to create hydrogels that swell or shrink in response to changes in their environment. researchgate.net For example, hydrogels containing this compound derivatives have been shown to exhibit changes in their swelling behavior in response to different conditions. nih.gov

The development of stimuli-responsive polymers often involves copolymerization with other monomers. For instance, this compound can be copolymerized with monomers like N-isopropylacrylamide (NIPAAm), which is well-known for its temperature-responsive behavior. nih.gov The resulting copolymers can exhibit sharp volume phase transitions at specific temperatures, making them suitable for applications such as drug delivery systems, sensors, and actuators. nih.govmdpi.com

Exploration in Molecular Ferroelectrics and Advanced Electronic Materials

Molecular ferroelectrics are a class of materials that exhibit spontaneous electric polarization that can be reversed by the application of an external electric field. rsc.org These materials are of great interest for their potential applications in data storage, sensors, and actuators. nih.govsci-hub.se The ability of this compound and its derivatives to form ordered, hydrogen-bonded structures makes them promising candidates for the development of molecular ferroelectrics. rsc.org

The ferroelectric behavior of these materials arises from the collective alignment of molecular dipoles within the crystal lattice. rsc.org In the case of N,N'-dialkylterephthalamide derivatives, the N-H···O hydrogen bonds create one-dimensional chains that can exhibit collective dipole inversion under an electric field. rsc.org This results in a ferroelectric hysteresis loop, a key characteristic of ferroelectric materials.

Research has shown that the length of the alkyl chains in N,N'-dialkylterephthalamide derivatives can influence their ferroelectric properties. An "even-odd" effect has been observed, where the dielectric constants and phase transition behavior vary depending on whether the number of carbon atoms in the alkyl chain is even or odd. This allows for the fine-tuning of the material's properties for specific applications.

Beyond ferroelectrics, the unique electronic properties of this compound-based materials make them suitable for other advanced electronic applications. The ability to form well-defined molecular assemblies opens up possibilities for their use in molecular electronics, where individual molecules are used as electronic components. Furthermore, the development of materials that exhibit both ferroelectricity and other functional properties, such as conductivity, is an active area of research. seu.edu.cn

Applications in High-Performance Coatings and Films

High-performance coatings are designed to provide superior protection and durability to surfaces in demanding environments. ncpcoatings.comhighperformancecoatings.org They are used in a wide range of industries, including aerospace, automotive, and marine applications. ncpcoatings.comhpcoatings.co.nz The properties of this compound-containing polymers, such as their thermal stability, chemical resistance, and strong adhesion, make them well-suited for use in these high-performance coatings. researchgate.net

When used in coatings, this compound can act as a crosslinking agent, leading to the formation of a dense, highly crosslinked polymer network. google.com This network structure is responsible for the excellent protective properties of the coating. researchgate.net For example, poly(amide thioether)s synthesized from this compound can be used to create coatings that provide a protective layer on various surfaces.

The versatility of this compound allows it to be incorporated into different types of coating formulations. It can be used in both solvent-based and waterborne systems, as well as in powder coatings. researchgate.net This flexibility makes it a valuable tool for coating formulators looking to develop products with specific performance characteristics.

In addition to coatings, this compound can be used to create high-performance films. These films can be used as standalone materials or as layers in multilayer structures. The strong intermolecular forces and the potential for crosslinking in this compound-based polymers contribute to the mechanical strength and dimensional stability of these films. polympart.ir

Computational and Theoretical Studies on N,n Diallylterephthalamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure, stability, and reactivity of molecules. rsc.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system. acs.org For N,N'-diallylterephthalamide, DFT would be instrumental in understanding the influence of its allyl and amide groups on the central terephthaloyl core.

Conformational analysis involves studying the different spatial arrangements of a molecule, known as conformers or rotamers, and their relative energies. scispace.com A molecule like this compound has several rotatable single bonds: the amide (C-N) bonds and the bonds within the allyl groups. The rotation around these bonds leads to various conformers with different stabilities.

Computational methods can map the potential energy surface by systematically rotating these bonds. scispace.com For instance, DFT calculations at levels like B3LYP/6-31G* are commonly used to optimize the geometry of each conformer and calculate its energy. scispace.com This analysis helps identify the most stable, low-energy conformations that the molecule is likely to adopt. The stability is governed by a balance of factors, including steric hindrance between the allyl groups and the benzene (B151609) ring, and the potential for intramolecular hydrogen bonding. While specific data for this compound is scarce, studies on similar terephthalamide (B1206420) derivatives show that the amide units can adopt syn and anti conformations relative to each other, leading to significant energy differences. scispace.com

Table 1: Potential Torsional Angles for Conformational Analysis of this compound

| Bond | Description | Expected Conformations |

|---|---|---|

| Phenyl—Carbonyl | Rotation of the amide group relative to the benzene ring | Defines planarity and electronic conjugation |

| Carbonyl—Nitrogen | Amide bond rotation (high barrier) | Typically trans due to steric hindrance |

| Nitrogen—Allyl | Rotation of the allyl group | Influences steric crowding and accessibility of the double bond |

Theoretical chemistry is crucial for modeling chemical reactions, identifying transition states, and calculating activation energies, which determine reaction rates. cantera.org A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of the reaction. researchgate.net For this compound, a key reaction is its polymerization via the allyl groups.

Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy pathway between reactants (monomer) and products (polymer segment). chemrxiv.org DFT calculations are performed on a series of intermediate structures (images) along the reaction path to locate the transition state. chemrxiv.org Understanding the energy barriers for different potential reaction mechanisms, such as cyclopolymerization versus linear propagation, is a primary goal. nih.govacs.orgacs.org Theoretical studies on other diallyl monomers have shown that the activation barriers for cyclization and intermolecular propagation can be very similar, leading to competition between these pathways. acs.orgacs.org Such models could predict whether this compound is likely to form linear chains, cyclic structures within the polymer backbone, or a cross-linked network.

Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the collective behavior of a system. youtube.com An MD simulation solves Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a force field. nih.gov This technique is ideal for studying how this compound molecules interact with each other and organize into larger structures (self-assembly). nih.gov

For a system of this compound molecules, MD simulations could reveal how intermolecular forces, particularly hydrogen bonds between the amide N-H and C=O groups, drive the formation of ordered assemblies. frontiersin.org Studies on analogous N,N'-dialkyl-terephthalamides have shown that these molecules form 1D tape-like arrays through N–H···O=C hydrogen bonds, which then pack into 2D lamellar structures. rsc.org MD simulations can visualize this process, calculating key structural parameters like intermolecular distances and angles, and predicting the resulting morphology. nih.gov Coarse-grained MD, which simplifies the atomic representation to model larger systems for longer timescales, is particularly useful for studying the self-assembly of polymer systems. nih.gov

Prediction of Polymerization Behavior and Network Formation

Computational modeling can predict how monomers like this compound polymerize to form a network. mdpi.com The presence of two allyl groups per molecule means that it can act as a cross-linker, potentially forming a complex, three-dimensional polymer network. Theoretical models are used to understand the kinetics of polymerization and the resulting network structure. uni-mainz.de

Studies on diallyl monomers using DFT have investigated the competition between several reaction pathways during radical polymerization: acs.orgacs.org

Homopolymerization: One allyl group reacts to form a linear chain, leaving the second allyl group pendant.

Cyclopolymerization: An intramolecular reaction where the propagating radical on one allyl group attacks the second allyl group on the same monomer, forming a cyclic unit in the polymer backbone. nih.gov

Cross-linking: The pendant allyl group on a polymer chain reacts with another chain, forming a network.

The relative activation energies of these competing reactions determine the final polymer architecture. acs.org For many diallyl monomers, cyclopolymerization is a favorable pathway. nih.gov Computational models can help predict the likelihood of these events and how factors like monomer concentration and temperature influence the final structure, such as the degree of cross-linking and the formation of structural nonidealities. uni-mainz.de

Advanced Modeling of Hydrogen Bonding and its Impact on Material Properties

Hydrogen bonds are critical in determining the structure and properties of materials made from terephthalamides. rsc.org The N–H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. smu.edu Advanced computational methods allow for a detailed and quantitative analysis of these interactions.

Quantum mechanical methods can be used to calculate the strength of individual hydrogen bonds, typically in the range of 15-40 kJ/mol for amide-amide interactions. The Natural Bond Orbital (NBO) analysis, for example, can quantify the charge transfer between the donor and acceptor atoms, providing a measure of the hydrogen bond's covalent character. mdpi.com Furthermore, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) analyze the electron density topology to characterize the nature of the bond. mdpi.com For this compound, modeling would focus on the extensive networks of N–H···O=C bonds that dictate the crystal packing and the mechanical properties of the resulting polymers. rsc.orgsmu.edu Understanding how these bonds cooperate or compete is key to predicting material properties like thermal stability and stiffness. mdpi.com

Table 2: Key Parameters from Advanced Hydrogen Bond Modeling

| Parameter | Computational Method | Information Provided |

|---|---|---|

| Bond Dissociation Energy | DFT, MP2 | Strength of the hydrogen bond |

| Interatomic Distance (H···O) | Geometry Optimization (DFT) | Geometric evidence of hydrogen bonding |

| N-H Vibrational Frequency Shift | Vibrational Analysis (DFT) | Spectroscopic signature of H-bond formation (redshift) |

| Charge Transfer (NBO) | Natural Bond Orbital Analysis | Covalent character and stabilization energy from orbital interactions |

Machine Learning and AI Applications for Materials Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming materials science by enabling the rapid prediction of material properties and the design of new materials. nih.govnih.gov Instead of relying solely on direct simulation, ML models are trained on existing experimental or computational data to learn the complex relationships between a molecule's structure and its properties. arxiv.orgrsc.org

For this compound and its derivatives, ML could be applied in several ways, although specific applications are not yet documented.

Property Prediction: An ML model could be trained on a database of similar amide-containing polymers to predict properties of poly(this compound), such as its glass transition temperature, thermal stability, or mechanical modulus, based on its chemical structure. researchgate.net

Accelerating Simulations: ML potentials can replace traditional force fields in MD simulations. arxiv.org These potentials are trained on high-accuracy quantum mechanics data and can run simulations with near-quantum accuracy but at a fraction of the computational cost.

Inverse Design: Generative models, a type of AI, could be used to design new terephthalamide-based monomers with specific target properties. nih.gov The model would propose new chemical structures that are optimized for a desired outcome, such as higher thermal stability or specific self-assembly behavior.

This approach relies heavily on the availability of large, high-quality datasets for training, which is a current challenge in many areas of materials chemistry. arxiv.org

Future Research Directions and Emerging Paradigms for N,n Diallylterephthalamide

Development of Novel Synthesis Methods for Enhanced Efficiency and Sustainability

The conventional synthesis of N,N'-diallylterephthalamide typically involves the aminolysis of terephthalic acid esters, such as dimethyl terephthalate (B1205515), with allylamine (B125299). While effective, future research is increasingly focused on developing more efficient and sustainable synthetic routes that align with the principles of green chemistry.

One of the most promising sustainable approaches is the chemical recycling of poly(ethylene terephthalate) (PET) waste. Through aminolysis, waste PET can be depolymerized to yield N,N'-disubstituted terephthalamides, providing a valuable chemical intermediate from a post-consumer waste stream. This "waste-to-value" paradigm not only addresses environmental concerns associated with plastic waste but also offers an alternative, circular feedstock for the production of this compound.

Furthermore, process intensification techniques are being explored to enhance reaction efficiency. Microwave-assisted synthesis, for example, has shown significant potential in accelerating polymerization and depolymerization reactions for polyesters and polyamides. nih.govacs.orgdtu.dk Applying this technology to the synthesis of this compound could dramatically reduce reaction times, lower energy consumption, and potentially improve yields compared to conventional heating methods. acs.orgdtu.dk The rapid and localized heating provided by microwaves can overcome limitations of traditional methods, offering a more energy-efficient and scalable production pathway. dtu.dk

Future investigations will likely focus on catalyst development for these processes, including enzymatic catalysts, to enable reactions under milder conditions. The optimization of reaction parameters such as temperature, pressure, and catalyst loading in these novel synthetic schemes will be crucial for achieving high-yield, high-purity production of this compound in a sustainable and economically viable manner.

| Synthesis Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Aminolysis | Reaction of dimethyl terephthalate with allylamine. | Well-established and reliable method. | Optimization of yield and purity through control of reaction parameters. |

| PET Waste Upcycling | Aminolysis of post-consumer PET to produce terephthalamide (B1206420) intermediates. | Sustainable, utilizes waste streams, contributes to a circular economy. | Efficient depolymerization techniques, purification of recycled monomers. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the aminolysis reaction. nih.govacs.org | Reduced reaction times, lower energy consumption, improved efficiency. acs.orgdtu.dk | Catalyst screening, process optimization for scalability. dtu.dk |

| Enzymatic Synthesis | Use of biocatalysts to facilitate the amidation reaction under mild conditions. | High selectivity, environmentally benign, reduced byproducts. | Discovery and engineering of suitable enzymes, process development. |

Expanding the Horizon of Advanced Polymer Architectures and Functional Materials

The bifunctional nature of this compound, conferred by its two allyl groups, makes it an exceptionally versatile monomer for creating a wide array of advanced polymer architectures. The allyl groups provide reactive sites for various polymerization techniques, including free-radical polymerization and thiol-ene reactions, enabling the synthesis of complex and functional materials.

Future research is poised to move beyond simple homopolymers and cross-linked networks to construct more sophisticated architectures such as block copolymers and star polymers. gatech.eduuea.ac.uk Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which offer excellent control over polymer molecular weight and structure, can be employed to synthesize well-defined polymer blocks. mdpi.com By using a RAFT agent, a block of another monomer (e.g., N-isopropylacrylamide) could be synthesized first, followed by the addition of this compound to grow a second block, resulting in a diblock copolymer with distinct segments. nih.govharth-research-group.org This approach opens the door to materials that self-assemble into nanoscale morphologies for applications in areas like nanolithography and drug delivery. nih.govnih.gov

Similarly, "core-first" RAFT polymerization methods can be adapted to create star-shaped polymers, where multiple polymer arms of poly(this compound) radiate from a central core molecule. uea.ac.uk These star architectures exhibit unique solution properties and can serve as high-capacity carriers or novel rheology modifiers.

The incorporation of this compound into stimuli-responsive or "smart" materials is another significant emerging paradigm. The rigid terephthalamide core can impart thermal stability, while the polymer chains derived from the allyl groups can be designed to respond to external triggers like temperature, pH, or light. nih.govnih.gov For instance, copolymerizing this compound with monomers like N-isopropylacrylamide could yield hydrogels that exhibit a volume phase transition at a specific temperature, a property highly sought after for biomedical applications such as tissue engineering and controlled drug release. nih.gov The hydrogen-bonding capability of the amide groups in the this compound unit can further influence the material's responsiveness and mechanical properties.

| Polymer Architecture | Description | Key Properties & Potential Applications |

|---|---|---|

| Cross-linked Networks | Three-dimensional polymer structures formed by polymerization of both allyl groups. | Enhanced mechanical strength, thermal stability, solvent resistance. Applications in coatings and adhesives. |

| Block Copolymers | Polymers consisting of two or more distinct, covalently bonded polymer chains. harth-research-group.org | Ability to self-assemble into ordered nanostructures. Applications in nanolithography, drug delivery micelles. nih.gov |

| Star Polymers | Macromolecules with multiple polymer chains ("arms") radiating from a central core. uea.ac.uk | Compact structure, unique rheological properties, high functional group density. Applications as drug carriers, nano-reactors. mdpi.com |

| Stimuli-Responsive Polymers | Materials that change properties in response to external triggers (e.g., temperature, pH). nih.govmdpi.com | "Smart" behavior for controlled release, sensing, and actuation. Applications in biomedicine and functional devices. nih.gov |

Integration of Multi-Scale Computational Modeling with Experimental Research

The integration of computational modeling with experimental research offers a powerful paradigm to accelerate the design and understanding of this compound-based polymers. Multi-scale modeling techniques, ranging from quantum mechanics to coarse-grained simulations, can provide molecular-level insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method that can be used to investigate the reactivity of monomers and the mechanisms of polymerization. nih.gov For this compound, DFT calculations can elucidate the electronic and steric effects that govern the regioselectivity of the cyclopolymerization process—a common pathway for diallyl monomers. nih.gov By calculating the activation energies for different cyclization pathways (e.g., the formation of 5-membered vs. 6-membered rings), researchers can predict the resulting microstructure of the polymer, which is crucial for controlling its final properties. nih.gov Such studies have shown that stereoelectronic effects play a significant role in determining the preferred reaction pathway. nih.gov

Kinetic Monte Carlo (kMC) simulations provide a means to model the evolution of the polymer network over time, especially in cross-linking polymerizations. acs.orgacs.org A kMC model can simulate the kinetics and the development of the polymer microstructure, including the formation of the gel fraction, the density of cross-links and pendant double bonds, and the extent of cyclization. acs.orgresearchgate.net This predictive capability allows for the optimization of reaction conditions to achieve a desired network structure without extensive trial-and-error experimentation.

Molecular Dynamics (MD) simulations can be employed to predict the macroscopic properties of the resulting polymers. By simulating the behavior of polymer chains at an atomistic level, MD can be used to calculate properties such as glass transition temperature, mechanical modulus, and the diffusion of small molecules through the polymer network. dtic.mil This is particularly valuable for designing materials with specific performance characteristics, such as membranes for gas separation or hydrogels with controlled swelling behavior.

The synergy between these computational methods and laboratory experiments creates a feedback loop where simulations guide experimental design, and experimental results are used to validate and refine computational models. This integrated approach is essential for efficiently navigating the vast parameter space of polymer synthesis and for rationally designing next-generation materials based on this compound.

Addressing Current Challenges and Identifying Opportunities in this compound Research

Despite its significant potential, the advancement of this compound-based materials is contingent upon addressing several key research challenges. Overcoming these hurdles will unlock new opportunities for this versatile monomer.

A primary challenge lies in the polymerization of diallyl monomers. These monomers are known to undergo "degradative chain transfer," a process where a growing radical chain is terminated by transferring a hydrogen atom from a monomer molecule. e3s-conferences.orgresearchgate.net This can limit the achievable molecular weight of the resulting polymers. researchgate.net A significant area of research is focused on specific polymerization techniques, such as cyclopolymerization, which can mitigate this issue by favoring an intramolecular cyclization step over intermolecular propagation or chain transfer, leading to the formation of linear polymers containing cyclic units within the backbone. e3s-conferences.org Fine-tuning reaction conditions and catalyst systems to control the competition between cyclization, linear propagation, and cross-linking remains a critical challenge.

Another challenge is the processability of the resulting polymers. The rigid terephthalamide core that imparts excellent thermal and mechanical properties can also lead to poor solubility in common organic solvents, making characterization and processing difficult. A key opportunity here is the synthesis of copolymers, where flexible or solubilizing co-monomers are incorporated to modulate the properties of the final material. This approach allows for a balance between performance and processability.

The opportunities for this compound are vast and directly linked to its unique structure. The presence of amide linkages offers the potential for strong hydrogen bonding, which can be exploited to create self-healing materials or supramolecular assemblies. The allyl groups are not only polymerizable but are also amenable to post-polymerization modification via reactions like thiol-ene chemistry. This provides a powerful platform for creating functional materials where specific molecules (e.g., bioactive agents, fluorophores) can be precisely attached to the polymer backbone, opening up applications in advanced biomedical devices and sensors. nih.gov Furthermore, the development of functional polyamides from this compound presents an opportunity to create high-performance materials with tailored properties for demanding applications in aerospace, electronics, and filtration technologies. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.